molecular formula C9H10N2O2 B132991 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 148012-90-2

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B132991
CAS No.: 148012-90-2
M. Wt: 178.19 g/mol
InChI Key: YHYHTJWKQDOTLD-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a hydroxymethyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal, followed by reduction and hydroxymethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, such as the tert-butoxycarbonyl group, into the quinoxaline core .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHTJWKQDOTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438158
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148012-90-2
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(2-nitrophenyl)-DL-serine methyl ester (XI, EXAMPLE 286, 0.506 g, 4.30 g), palladium on carbon (10%, 506 g) and 150 ml of methanol is shaken under hydrogen at 40 psi for 3.5 hr. The catalyst is then removed by filtration and the filtrate is concentrated under reduced pressure. The residue is then chromatographed on silica gel (400 ml) using eluting with methanol/methylene chloride (6/94), the appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 2.70, 3.90, 4.00-4.18, 6.75, 6.92, 8.23. δ.
Quantity
0.506 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

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